Mmp inhibitor V

Vue d'ensemble

Description

“Mmp inhibitor V” is a small molecule that controls the biological activity of Matrix Metalloproteinases (MMPs) . It is primarily used for Protease Inhibitors applications .

Synthesis Analysis

The design and synthesis of MMP-9 inhibitors, such as “Mmp inhibitor V”, is a potentially attractive research area . A novel series of Matrix Metalloproteinase inhibitors (MMPIs) was designed, synthesized, and purified using a scaffold modification strategy . The most potent inhibitor against MMP-2 was compound 19 (IC 50 = 0.38 μM) .

Molecular Structure Analysis

The binding of inhibitors of matrix metalloproteinases is understood through molecular docking, quantum mechanical calculations, and molecular dynamics simulations . The number of available high-resolution X-ray crystal structures of MMP–inhibitor complexes has increased dramatically in recent years, helping in the design of potential inhibitors at an early lead generation stage .

Chemical Reactions Analysis

Matrix metalloproteinases (MMPs) participate in the disruption, tumor neovascularization, and subsequent metastasis while tissue inhibitors of metalloproteinases (TIMPs) downregulate the activity of these MMPs . These compounds inhibit MMPs by coordinating with the catalytic Zn 2+ of MMPs via the zinc-binding group (ZBG) .

Applications De Recherche Scientifique

Cancer Treatment

Mmp inhibitor V is used in the treatment of cancer . Matrix metalloproteinases (MMPs) are proteolytic enzymes that can degrade a wide range of proteins in the extracellular matrix (ECM). MMPs have been linked to a variety of biological processes, such as cell transformation and carcinogenesis . Over time, MMPs have been evaluated for their role in cancer progression, migration, and metastasis . Accordingly, various MMPs have become attractive therapeutic targets for anticancer drug development .

Drug Development

The first generations of broad-spectrum MMP inhibitors displayed effective inhibitory activities but failed in clinical trials due to poor selectivity . Thanks to the evolution of X-ray crystallography, NMR analysis, and homology modeling studies, it has been possible to characterize the active sites of various MMPs and, consequently, to develop more selective, second-generation MMP inhibitors .

Skin Treatment

In the skin, the overexpression of MMPs as a result of ultraviolet radiation triggers an imbalance in the ECM turnover in a process called photoaging, which ultimately results in skin wrinkling and premature skin ageing . Therefore, the inhibition of different enzymes of the MMP family at a topical level could have positive implications for photoaging .

High Throughput Screening

Improved methods for high throughput screening and drug design have led to the identification of compounds exhibiting high potency, binding affinity, and favorable pharmacokinetic profiles .

In Vivo Disease Studies

Mmp inhibitor V is widely used in studying MMP-mediated diseases development in vivo .

In Vitro Cell Culture Studies

Mmp inhibitor V is also reported to block P-LAP secretase activity (≥70% inhibition of P-LAP shedding at 10 µM) that is otherwise not inhibited by TIMP-1/2 in CHO cell cultures in vitro .

Mécanisme D'action

Target of Action

MMP Inhibitor V is a broad-spectrum inhibitor that primarily targets several Matrix Metalloproteinases (MMPs), including MMP-2, -3, -8, -9, -12, and -13 . MMPs are a family of zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . They play crucial roles in various biological processes such as cell transformation, carcinogenesis, embryonic development, angiogenesis, cell repair, and tissue remodeling .

Mode of Action

MMP Inhibitor V mimics the peptide structure of natural MMP substrates and binds to these proteases . This binding prevents the degradation of the basement membrane by these proteases . The inhibitor’s action prevents the migration of endothelial cells needed to form new blood vessels . Selective MMP inhibition by small molecules like MMP Inhibitor V utilizes unique modes of action, such as binding to protease secondary binding sites (exosites), allosterically blocking the protease active site, or preventing proMMP activation .

Biochemical Pathways

MMPs are involved in the degradation of almost every component of the ECM . This degradation is crucial for various biological processes, including embryonic development and angiogenesis . When the expression of MMPs is altered, it can lead to the abnormal degradation of the ECM, which is the initial cause of the development of chronic degenerative diseases and vascular complications generated by diabetes . MMPs also have an association with neurodegeneration and cancer progression .

Pharmacokinetics

The most recent generation of MMP inhibitors, including MMP Inhibitor V, have desirable selectivities and improved pharmacokinetics, resulting in improved toxicity profiles . .

Result of Action

The inhibition of MMPs by MMP Inhibitor V can modulate a number of cellular activities. It has been linked to a wide variety of biological processes, such as cell transformation and carcinogenesis . Over time, MMPs have been evaluated for their role in cancer progression, migration, and metastasis . Accordingly, various MMPs have become attractive therapeutic targets for anticancer drug development .

Action Environment

The action of MMP Inhibitor V can be influenced by various environmental factors. It’s important to note that the effectiveness of MMP inhibitors can be influenced by the specific biological context, including the presence of other molecules and the specific characteristics of the disease state .

Propriétés

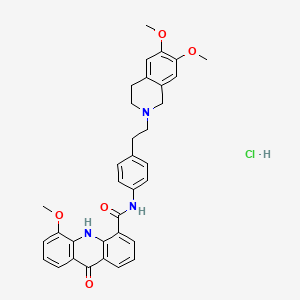

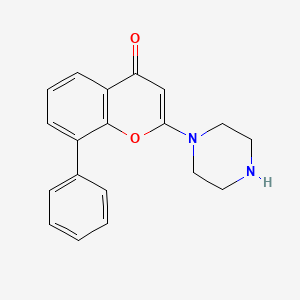

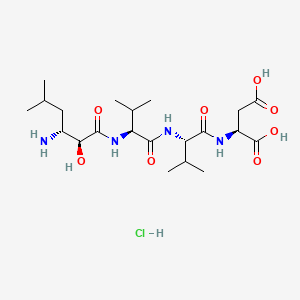

IUPAC Name |

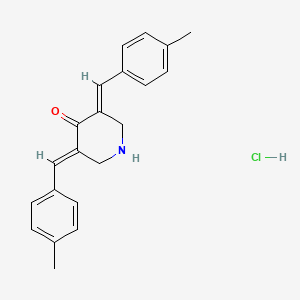

N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWWQELUBWGQGA-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mmp inhibitor V | |

CAS RN |

223472-31-9 | |

| Record name | ONO-4817 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONO-4817 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.